molecular formula C9H9FOS B6315913 2-Fluoro-4-methyl-5-(methylthio)benzaldehyde CAS No. 1896916-18-9

2-Fluoro-4-methyl-5-(methylthio)benzaldehyde

Cat. No.: B6315913
CAS No.: 1896916-18-9
M. Wt: 184.23 g/mol
InChI Key: WOXGWEJNPCHCGR-UHFFFAOYSA-N
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Description

2-Fluoro-4-methyl-5-(methylthio)benzaldehyde is a fluorinated and methylthio-substituted benzaldehyde derivative of interest in organic and medicinal chemistry research. The molecular scaffold of fluorinated benzaldehydes is a valuable building block in the synthesis of more complex molecules. The presence of both fluorine and methylthio groups on the aromatic ring can influence the compound's electronic properties and reactivity, making it a potential intermediate for developing potential pharmacologically active compounds . Research into similar structures has shown applications in the development of antimicrobial agents . As a specialty chemical, it is used exclusively in laboratory settings for research and development purposes. This product is strictly for research use and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should handle this compound with appropriate precautions, and consult its Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Properties

IUPAC Name

2-fluoro-4-methyl-5-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FOS/c1-6-3-8(10)7(5-11)4-9(6)12-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOXGWEJNPCHCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1SC)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methyl-5-(methylthio)benzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Fluoro-4-methyl-5-(methylthio)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methyl-5-(methylthio)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine and methylthio groups may influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Analogs

Key analogs include:

Compound Name Substituents (Positions) Key Functional Groups Reference
2-Methoxy-4-methyl-5-(methylthio)benzaldehyde 2-OCH₃, 4-CH₃, 5-SCH₃ Aldehyde, Methoxy, Methylthio
5-Fluoro-2-hydroxybenzaldehyde 2-OH, 5-F Aldehyde, Hydroxyl, Fluorine
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde Thiazole ring, 4-CH₃, 5-CF₃ Aldehyde, Trifluoromethyl
2-Fluoro-5-iodo-benzaldehyde 2-F, 5-I Aldehyde, Iodine, Fluorine

Electronic Effects and Reactivity

  • Fluorine vs. Methoxy at Position 2 :

    • The fluorine atom (electron-withdrawing) in 2-Fluoro-4-methyl-5-(methylthio)benzaldehyde increases the aldehyde’s electrophilicity compared to the methoxy group (electron-donating) in its methoxy analog. This enhances reactivity in nucleophilic additions (e.g., Grignard reactions) .
    • In contrast, the methoxy group directs electrophilic substitution to the para position, while fluorine directs meta substitution, affecting regioselectivity in further functionalization .
  • Methylthio Group at Position 5 :

    • The -SCH₃ group increases lipophilicity (logP ~2.5 estimated) compared to hydroxyl or nitro analogs. It may also participate in sulfur-specific reactions (e.g., oxidation to sulfoxide) .

Physical Properties

  • Melting Points: 2-Methoxy-4-methyl-5-(methylthio)benzaldehyde: 98–99°C . 5-Fluoro-2-hydroxybenzaldehyde: No explicit mp reported, but hydroxyl groups typically increase melting points due to hydrogen bonding (e.g., similar compounds: 110–115°C) . The target compound’s mp is expected to be lower than hydroxylated analogs but higher than non-polar derivatives due to fluorine’s polarity.
  • Solubility :

    • The methylthio group enhances solubility in organic solvents (e.g., CH₂Cl₂) compared to polar analogs like 5-Fluoro-2-hydroxybenzaldehyde, which is more soluble in polar aprotic solvents (e.g., DMF) .

Biological Activity

2-Fluoro-4-methyl-5-(methylthio)benzaldehyde is an organic compound belonging to the class of aldehydes, characterized by its unique molecular structure that includes a fluorine atom, a methyl group, and a methylthio group attached to a benzaldehyde core. Its molecular formula is C10_{10}H11_{11}FOS, with a molecular weight of approximately 184.23 g/mol. This compound has garnered interest in the fields of medicinal chemistry and biological research due to its potential interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its electrophilic nature, which allows it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to alterations in protein function, influencing various biological pathways. The aldehyde functionality is crucial for these interactions, making it relevant for drug development and biological assays.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

Case Studies and Research Findings

A comprehensive review of existing literature reveals insights into the biological activity of similar compounds:

  • Antioxidant Studies : In a study evaluating Schiff bases derived from 4-(methylthio)benzaldehyde, several derivatives exhibited strong radical scavenging activity. This suggests that the presence of the methylthio group may enhance antioxidant properties .
  • Antibacterial Testing : A series of synthesized compounds from 4-(methylthio)benzaldehyde were tested against clinically isolated strains such as E. coli and Staphylococcus aureus. Some derivatives showed promising antibacterial activity, indicating potential therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedResultReference
AntioxidantSchiff bases of 4-(methylthio)benzaldehydeStrong radical scavenging activity
AntibacterialVarious derivativesEffective against E. coli and S. aureus
CytotoxicityRelated compoundsEvaluated on Vero cells

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-Fluoro-4-methyl-5-(methylthio)benzaldehyde, and how can purity be validated?

  • Answer : Common routes include halogen-directed electrophilic substitution or Suzuki-Miyaura coupling for regioselective functionalization. For purification, recrystallization using isopropyl alcohol (IPA) or dichloromethane (CH₂Cl₂) is effective, as demonstrated for structurally similar aldehydes . Purity validation requires HPLC (reversed-phase C18 column, UV detection at 254 nm) and NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm absence of by-products like sulfoxides or disulfides .

Q. What safety protocols should be followed given limited toxicological data for this compound?

  • Answer : Adopt precautions for benzaldehyde derivatives: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. Toxicity is inferred from analogs (e.g., skin/eye irritation potential). First-aid measures for accidental exposure include immediate flushing with water (15+ minutes for eyes/skin) and medical consultation .

Q. Which analytical techniques are critical for structural confirmation?

  • Answer : Combine ¹H NMR (to identify aldehyde proton at ~10 ppm and methylthio/methyl groups), ¹³C NMR (carbonyl carbon at ~190 ppm), and ¹⁹F NMR (fluorine environment). Mass spectrometry (EI-MS or HRMS) confirms molecular weight, while IR spectroscopy verifies aldehyde C=O stretch (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., unexpected NMR shifts) during synthesis be resolved?

  • Answer : Cross-validate with computational methods like density functional theory (DFT) to predict NMR chemical shifts. Investigate solvent effects (e.g., DMSO vs. CDCl₃) and impurities (e.g., oxidation products) via 2D NMR (COSY, HSQC). For persistent contradictions, synthesize a reference compound via alternative routes (e.g., reductive amination of intermediates) .

Q. What strategies minimize by-products like insoluble residues during recrystallization?

  • Answer : Optimize solvent polarity gradients (e.g., CH₂Cl₂/IPA mixtures) and cooling rates. Monitor reaction intermediates via TLC to identify side reactions early. If residues persist (e.g., high-melting-point by-products), employ column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can computational modeling predict the reactivity of the methylthio group in further functionalization?

  • Answer : Use DFT calculations (e.g., Gaussian software) to analyze frontier molecular orbitals (HOMO/LUMO) and nucleophilic susceptibility. Molecular docking studies (AutoDock Vina) assess steric/electronic effects in enzyme-binding assays. Benchmark against experimental data from similar compounds (e.g., 5-fluoro-2-methoxybenzaldehyde) .

Q. What experimental designs are suitable for studying this compound’s role in enzyme-catalyzed reactions?

  • Answer : Design kinetic assays (e.g., Michaelis-Menten plots) with enzymes like cytochrome P450 or glutathione transferase. Use LC-MS to track metabolite formation (e.g., sulfoxide derivatives). Compare results to structurally related aldehydes (e.g., 5-fluoro-2-hydroxybenzaldehyde) to infer metabolic pathways .

Data Contradiction Analysis

Q. How should conflicting literature reports on reaction yields be addressed?

  • Answer : Replicate experiments under varying conditions (temperature, catalyst loading) to identify critical parameters. Use design of experiments (DoE) to statistically optimize yield. Compare databases (PubChem, Reaxys) for consensus protocols and validate with controlled trials .

Q. What explains inconsistent biological activity data across studies?

  • Answer : Variability may arise from differences in assay conditions (e.g., pH, solvent DMSO concentration). Perform dose-response curves (IC₅₀/EC₅₀) with standardized protocols. Validate with orthogonal assays (e.g., fluorescence-based vs. radiometric) and reference controls (e.g., 4-(methylthio)anisole derivatives) .

Methodological Resources

  • Synthetic Databases : PubChem, PISTACHIO, and Reaxys provide validated reaction pathways for halogenated benzaldehydes .
  • Computational Tools : NIST Chemistry WebBook offers spectral data for benchmarking DFT predictions .
  • Safety Guidelines : EFSA and OECD protocols guide toxicity extrapolation for structurally related compounds .

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